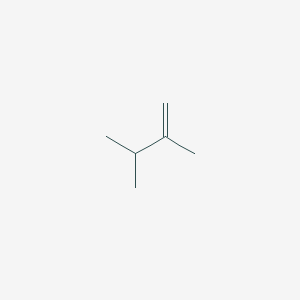









|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>>[CH3:1][C:2]([CH:5]([CH3:6])[CH3:4])=[CH2:3].[CH3:1][C:8]([CH2:7][CH2:6][CH3:5])=[CH2:9]
|




|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
32 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
containing a small teflon-coated magnetic stir bar
|
|
Type
|
CUSTOM
|
|
Details
|
A pressure head equipped with a rubber system
|
|
Type
|
ALIQUOT
|
|
Details
|
for sampling the mixture
|
|
Type
|
CUSTOM
|
|
Details
|
immersed in a stirred bath
|
|
Type
|
CUSTOM
|
|
Details
|
Samples were withdrawn by syringe at regular intervals
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with gaseous oxygen
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)C(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)CCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |









|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH3:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]>>[CH3:1][C:2]([CH:5]([CH3:6])[CH3:4])=[CH2:3].[CH3:1][C:8]([CH2:7][CH2:6][CH3:5])=[CH2:9]
|




|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
32 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
containing a small teflon-coated magnetic stir bar
|
|
Type
|
CUSTOM
|
|
Details
|
A pressure head equipped with a rubber system
|
|
Type
|
ALIQUOT
|
|
Details
|
for sampling the mixture
|
|
Type
|
CUSTOM
|
|
Details
|
immersed in a stirred bath
|
|
Type
|
CUSTOM
|
|
Details
|
Samples were withdrawn by syringe at regular intervals
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with gaseous oxygen
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)C(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=C)CCC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |